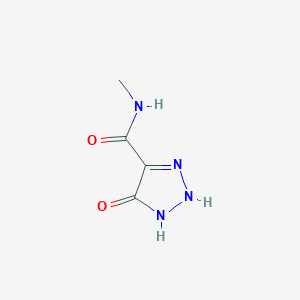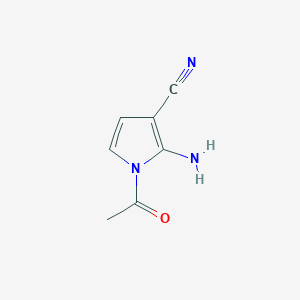
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the following chemical structure:
C7H7N3O2
.Indole derivatives, like this compound, have attracted significant interest due to their diverse biological activities. The indole scaffold appears in various synthetic drug molecules and natural products, making it an essential pharmacophore for drug discovery .
Vorbereitungsmethoden
Synthetic Routes: 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be synthesized through various routes. One common method involves the reaction of an appropriate precursor with acetyl chloride and sodium cyanide. The reaction proceeds as follows:
2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanide→this compound
Industrial Production: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, yield, and safety. specific industrial processes for this compound may not be widely documented.
Analyse Chemischer Reaktionen
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or cyano groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., ammonia) play crucial roles in these reactions.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Its use in the synthesis of specialty chemicals or pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be compared with related indole derivatives, emphasizing its unique features. Similar compounds include other indole-based molecules with varying substituents and functional groups.
Eigenschaften
IUPAC Name |
1-acetyl-2-aminopyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEOTCBFSJENNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
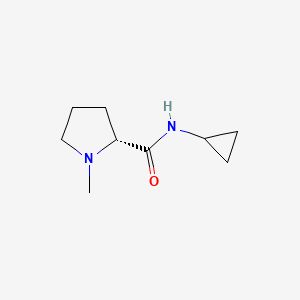
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)

![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
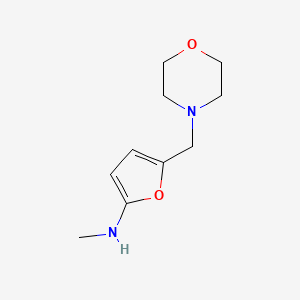
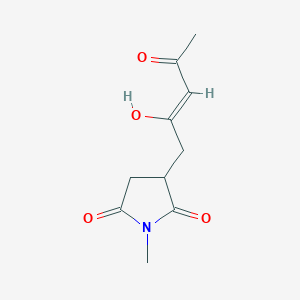
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
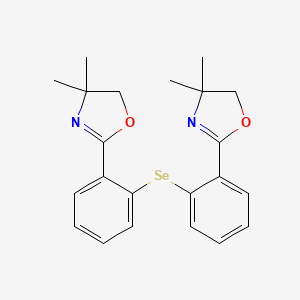
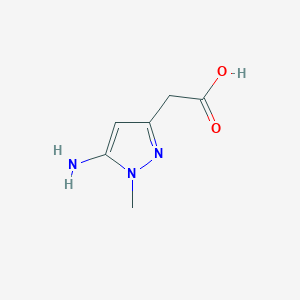

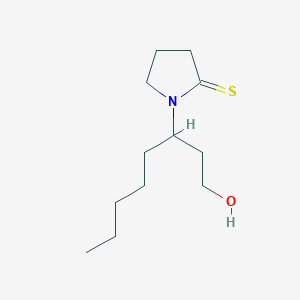
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
